molecular formula C16H16N2O3 B15341388 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester CAS No. 21384-57-6

1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester

Cat. No.: B15341388
CAS No.: 21384-57-6
M. Wt: 284.31 g/mol
InChI Key: AKJCWKLUZKLVNN-UHFFFAOYSA-N
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Description

1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is a complex organic compound that features a naphthyl group, a carbamoyl group, and an aziridine ring

Preparation Methods

The synthesis of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the naphthylcarbamoyl precursor. The aziridine ring is then introduced through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Common reagents used in the synthesis include naphthylamine, ethyl chloroformate, and aziridine derivatives.

Chemical Reactions Analysis

1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The naphthyl group can engage in π-π interactions, while the carbamoyl and aziridine groups can form hydrogen bonds and covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other naphthylcarbamoyl derivatives and aziridine-containing molecules. Compared to these compounds, 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. Similar compounds include:

  • 1-Naphthylcarbamoyl chloride
  • 2-Aziridinecarboxylic acid ethyl ester
  • Naphthylamine derivatives

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research, offering distinct advantages over other similar compounds.

Properties

CAS No.

21384-57-6

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 1-(naphthalen-1-ylcarbamoyl)aziridine-2-carboxylate

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)14-10-18(14)16(20)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,17,20)

InChI Key

AKJCWKLUZKLVNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN1C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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